SCH00013

Description

Propriétés

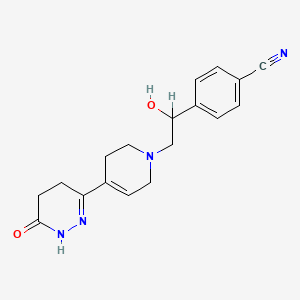

IUPAC Name |

4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c19-11-13-1-3-15(4-2-13)17(23)12-22-9-7-14(8-10-22)16-5-6-18(24)21-20-16/h1-4,7,17,23H,5-6,8-10,12H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEKLIDKLJZYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CCN(CC2)CC(C3=CC=C(C=C3)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of SCH00013 in Cardiac Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH00013 is a novel cardiotonic agent that enhances cardiac contractility, positioning it as a potential therapeutic for heart failure. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cardiac muscle. Its primary mode of action is the sensitization of the cardiac myofilaments to calcium (Ca2+), a mechanism that distinguishes it from traditional inotropic agents that increase intracellular Ca2+ concentration. This guide details the molecular interactions, signaling pathways, and physiological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for research and drug development professionals.

Core Mechanism of Action: Calcium Sensitization

This compound exerts its positive inotropic effect primarily by increasing the sensitivity of the cardiac contractile apparatus to Ca2+.[1] This means that for a given concentration of intracellular Ca2+, this compound enables the myofilaments to generate more force. This is a key distinction from other classes of inotropes like β-adrenergic agonists or phosphodiesterase (PDE) inhibitors, which increase the intracellular Ca2+ concentration, a mechanism often associated with adverse effects such as arrhythmias and increased myocardial oxygen demand.[2][3]

The Ca2+ sensitizing effect of this compound is both pH- and sarcomere length-dependent. Studies have shown that its sensitizing action is significant at physiological pH (7.2-7.4) and is more pronounced at longer sarcomere lengths, suggesting it may enhance the Frank-Starling mechanism of the heart.

Secondary Mechanism: Weak Phosphodiesterase III (PDE III) Inhibition

In addition to its primary role as a Ca2+ sensitizer, this compound exhibits a weak inhibitory effect on phosphodiesterase III (PDE III).[1] PDE III is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE III leads to an increase in intracellular cAMP levels, which can contribute to a modest increase in inotropy. However, this effect is considered secondary to its potent Ca2+ sensitizing activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| Parameter | Species/Model | Concentration/Dose | Effect | Reference |

| Inotropic Effect | Isolated Dog and Rabbit Ventricular Muscles | 10-6 to 10-4 M | Concentration-dependent increase in contractility | |

| Cell Shortening | Indo-1 loaded rabbit ventricular cardiomyocytes | 10-4 M | 52% increase in systolic cell shortening | |

| Calcium Transient | Indo-1 loaded rabbit ventricular cardiomyocytes | 10-4 M | Insignificant (15%) increase in systolic fluorescence ratio | |

| In vivo Inotropic Effect | Normal Dogs | > 0.3 mg/kg, i.v. | Positive inotropic effect | |

| In vivo Inotropic Effect | Heart Failure Dogs | > 1 mg/kg, i.v. | Positive inotropic effect | |

| Chronotropic Effect | In vivo (Normal and Heart Failure Dogs) | Effective inotropic doses | No significant change in heart rate |

Signaling Pathways and Molecular Interactions

The precise molecular target of this compound for its Ca2+ sensitizing effect is believed to be the cardiac troponin complex, specifically troponin C (cTnC), the Ca2+-binding subunit that initiates muscle contraction. By binding to cTnC, this compound likely induces a conformational change that increases its affinity for Ca2+ or enhances the downstream effects of Ca2+ binding on the troponin-tropomyosin complex. This stabilization of the "on" state of the thin filament allows for more efficient cross-bridge cycling at a given Ca2+ concentration.

Experimental Protocols

Skinned Cardiac Fiber Experiments for Myofilament Ca2+ Sensitivity

This protocol is used to directly assess the effect of this compound on the Ca2+ sensitivity of the contractile machinery, independent of cell membrane and sarcoplasmic reticulum function.

-

Preparation of Skinned Fibers:

-

Ventricular trabeculae or papillary muscles are dissected from a suitable animal model (e.g., rabbit).

-

The muscle is placed in a relaxing solution and mechanically or chemically "skinned" using a detergent (e.g., Triton X-100) to permeabilize the cell membranes.

-

Single or small bundles of fibers are isolated.

-

-

Experimental Setup:

-

The skinned fiber is mounted between a force transducer and a motor.

-

The fiber is bathed in a series of solutions with varying Ca2+ concentrations (pCa solutions), ranging from pCa 9.0 (low Ca2+) to pCa 4.5 (high Ca2+).

-

-

Data Acquisition:

-

The steady-state isometric force generated by the fiber is measured at each pCa.

-

The experiment is repeated in the presence of different concentrations of this compound.

-

-

Data Analysis:

-

Force-pCa relationships are plotted, and the pCa50 (the pCa at which 50% of maximal force is produced) is determined.

-

A leftward shift in the force-pCa curve and a decrease in the pCa50 value in the presence of this compound indicate an increase in myofilament Ca2+ sensitivity.

-

Isolated Cardiomyocyte Contractility and Ca2+ Transient Measurement

This protocol evaluates the effect of this compound on the contractility and intracellular Ca2+ dynamics of intact, living cardiac cells.

-

Cardiomyocyte Isolation:

-

Hearts are excised from an appropriate animal model (e.g., rabbit) and retrogradely perfused on a Langendorff apparatus.

-

The heart is digested with collagenase to dissociate the tissue into individual cardiomyocytes.

-

-

Cell Loading and Perfusion:

-

Isolated cardiomyocytes are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).

-

The cells are placed on a microscope stage in a perfusion chamber and superfused with a physiological salt solution.

-

-

Experimental Procedure:

-

Cardiomyocytes are field-stimulated to contract at a fixed frequency.

-

Cell shortening (contractility) is measured using video edge detection.

-

Intracellular Ca2+ transients are measured by recording the fluorescence of the Ca2+ indicator.

-

Baseline measurements are taken, followed by perfusion with increasing concentrations of this compound.

-

-

Data Analysis:

-

The amplitude and kinetics of cell shortening and Ca2+ transients are analyzed.

-

An increase in cell shortening without a significant increase in the Ca2+ transient amplitude is indicative of myofilament Ca2+ sensitization.

-

Conclusion

This compound represents a promising class of inotropic agents that primarily act by sensitizing the cardiac myofilaments to calcium. This mechanism offers the potential for enhancing cardiac contractility with a lower risk of the adverse effects associated with Ca2+-mobilizing agents. Its additional weak PDE III inhibitory action may provide a modest synergistic effect. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research and development of this compound and similar Ca2+ sensitizers for the treatment of heart failure. Further investigation into its precise binding site on troponin C and the long-term consequences of chronic myofilament Ca2+ sensitization will be crucial for its clinical translation.

References

SCH00013: A Novel Calcium Sensitizer for Cardiovascular Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH00013, with the chemical name 4,5-dihydro-6-[1-[2-hydroxy-2-(4-cyanophenyl)ethyl]-1,2,5,6-tetrahydropyrido-4-yl]pyridazin-3(2H)-one, has emerged as a promising novel cardiotonic agent in cardiovascular research.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a Ca2+ sensitizer, a summary of key quantitative data, detailed experimental protocols, and a visualization of its signaling pathway. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for conditions such as heart failure.

Introduction

Traditional inotropic agents used in the treatment of heart failure, such as catecholamines and phosphodiesterase (PDE) III inhibitors, primarily act by increasing intracellular Ca2+ concentration ([Ca2+]i).[2] While effective in enhancing cardiac contractility, this mechanism is associated with adverse effects, including increased myocardial oxygen consumption and a higher risk of arrhythmias.[2] Calcium sensitizers represent a novel class of inotropic agents that enhance the responsiveness of the contractile machinery to existing intracellular Ca2+ levels, thereby improving cardiac performance without significantly elevating [Ca2+]i.[2]

This compound has been identified as a potent Ca2+ sensitizer that exhibits a positive inotropic effect without significant chronotropic activity.[1][3] This unique pharmacological profile suggests that this compound could be a valuable therapeutic agent for heart failure, potentially offering a better safety profile compared to conventional inotropes.

Mechanism of Action

The primary mechanism of action of this compound is the sensitization of the cardiac myofilaments to Ca2+. This means that for a given concentration of intracellular Ca2+, this compound enhances the force of contraction. This effect is achieved by increasing the affinity of troponin C for Ca2+, leading to a more efficient activation of the actin-myosin cross-bridge cycle.

At higher concentrations, this compound also exhibits a weak inhibitory effect on phosphodiesterase III (PDE III).[2] Inhibition of PDE III leads to an increase in intracellular cyclic AMP (cAMP) levels, which can contribute to the positive inotropic effect. However, the primary cardiotonic effect of this compound is attributed to its Ca2+ sensitizing activity.[1]

Signaling Pathway

Caption: Signaling pathway of this compound in cardiomyocytes.

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Species | Tissue/Cell Type | Concentration | Effect | Reference |

| Positive Inotropic Effect | Dog | Ventricular Muscle | 10⁻⁶ to 10⁻⁴ M | Concentration-dependent increase in contractile force | [1] |

| Positive Inotropic Effect | Rabbit | Ventricular Muscle | 10⁻⁶ to 10⁻⁴ M | Concentration-dependent increase in contractile force | [1] |

| Systolic Cell Shortening | Rabbit | Ventricular Cardiomyocytes | 10⁻⁴ M | 52% increase above baseline | [1] |

| Systolic Fluorescence Ratio (Indo-1) | Rabbit | Ventricular Cardiomyocytes | 10⁻⁴ M | Insignificant 15% increase above control | [1] |

| Positive Inotropic Effect vs. Isoproterenol | Dog | Ventricular Muscle | 10⁻⁴ M | 38% of maximal response to isoproterenol | [1] |

| Positive Inotropic Effect vs. Isoproterenol | Rabbit | Ventricular Muscle | 10⁻⁴ M | 29% of maximal response to isoproterenol | [1] |

| PDE III Inhibitory Action | - | - | - | Weak | [2] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Species | Model | Dose | Effect | Reference |

| Positive Inotropic Effect | Dog | Normal | > 0.3 mg/kg, i.v. | Increase in contractility with no chronotropic action | [3] |

| Positive Inotropic Effect | Dog | Heart Failure | > 1 mg/kg, i.v. | Increase in contractility with no chronotropic action | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Isolated Papillary Muscle Preparation and Force Measurement

This protocol is based on the methods described for studying the inotropic effects of this compound on isolated cardiac muscle.

Objective: To measure the effect of this compound on the contractile force of isolated cardiac papillary muscles.

Materials:

-

Hearts from experimental animals (e.g., rabbits, guinea pigs).

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose), gassed with 95% O₂ / 5% CO₂.

-

This compound stock solution.

-

Force transducer and recording system.

-

Temperature-controlled organ bath.

-

Field stimulator.

Procedure:

-

Euthanize the animal according to approved ethical protocols.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

-

Dissect the right ventricle to expose the papillary muscles.

-

Carefully excise a thin papillary muscle with the tendinous and ventricular ends intact.

-

Mount the muscle vertically in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution.

-

Connect the tendinous end to an isometric force transducer and the ventricular end to a fixed hook.

-

Stimulate the muscle with a field stimulator at a constant frequency (e.g., 1 Hz) with a voltage slightly above the threshold.

-

Allow the muscle to equilibrate for at least 60 minutes, adjusting the muscle length to achieve the maximal developed force (Lmax).

-

After a stable baseline is achieved, add this compound cumulatively to the organ bath to achieve the desired final concentrations (e.g., 10⁻⁸ to 10⁻⁴ M).

-

Record the isometric contractile force at each concentration after a steady-state effect is reached.

-

Data are typically expressed as a percentage of the baseline contractile force.

Isolation and Contraction Measurement of Single Ventricular Cardiomyocytes

This protocol outlines the procedure for isolating single cardiomyocytes and measuring their contractile response to this compound.

Objective: To assess the effect of this compound on the shortening of isolated ventricular cardiomyocytes.

Materials:

-

Hearts from experimental animals (e.g., rabbits).

-

Collagenase-containing perfusion solution.

-

Indo-1/AM (for Ca2+ measurements).

-

IonOptix system or similar for cell shortening and fluorescence measurement.

-

Laminin-coated coverslips.

Procedure:

-

Cell Isolation:

-

Cannulate the aorta of an excised heart and mount it on a Langendorff apparatus.

-

Perfuse with a Ca²⁺-free buffer to wash out the blood.

-

Switch to a perfusion buffer containing collagenase to digest the extracellular matrix.

-

After digestion, mince the ventricular tissue and gently agitate to release single cardiomyocytes.

-

Gradually reintroduce Ca²⁺ to the cell suspension to make the cells Ca²⁺-tolerant.

-

-

Indo-1 Loading (for Ca2+ transient measurement):

-

Incubate the isolated cardiomyocytes with Indo-1/AM (e.g., 5 µM) for 30-45 minutes at room temperature.

-

Wash the cells to remove excess dye.

-

-

Cell Shortening and Ca2+ Measurement:

-

Plate the cardiomyocytes on laminin-coated coverslips in an experimental chamber on the stage of an inverted microscope.

-

Superfuse the cells with a physiological salt solution at a constant temperature (e.g., 37°C).

-

Electrically stimulate the cells at a constant frequency (e.g., 0.5 Hz).

-

Record cell shortening (sarcomere length changes) and, if applicable, Indo-1 fluorescence ratios (405/485 nm) using an appropriate video-based edge detection and ratiometric fluorescence system.

-

After recording a stable baseline, introduce this compound into the superfusion solution at the desired concentrations.

-

Record the steady-state effects on cell shortening and Ca2+ transients.

-

Skinned Cardiac Fiber Preparation and Ca2+ Sensitivity Assay

This protocol is for preparing "skinned" cardiac muscle fibers to directly assess the effect of this compound on the Ca2+ sensitivity of the myofilaments.

Objective: To determine if this compound alters the force-pCa relationship in skinned cardiac muscle fibers.

Materials:

-

Cardiac muscle tissue.

-

Skinning solution (e.g., containing Triton X-100 or another detergent).

-

Relaxing solution (high EGTA, low Ca2+).

-

Activating solutions with varying Ca2+ concentrations (pCa 9 to pCa 4).

-

Force transducer and length controller apparatus.

Procedure:

-

Dissect a small bundle of cardiac muscle fibers.

-

Chemically "skin" the fibers by incubating them in a skinning solution (e.g., 1% Triton X-100) for a defined period to permeabilize the cell membranes. This removes the sarcolemma and sarcoplasmic reticulum, allowing direct access to the myofilaments.

-

Mount a single skinned fiber or a small bundle between a force transducer and a length controller.

-

Set the sarcomere length of the fiber (e.g., using laser diffraction).

-

Sequentially expose the fiber to activating solutions with progressively increasing Ca2+ concentrations (decreasing pCa).

-

Record the steady-state isometric force at each pCa.

-

Repeat the force-pCa measurements in the presence of this compound.

-

Plot the normalized force as a function of pCa to generate force-pCa curves. A leftward shift of the curve in the presence of this compound indicates an increase in myofilament Ca2+ sensitivity.

Experimental Workflows

In Vitro Characterization Workflow

Caption: Workflow for in vitro characterization of this compound.

In Vivo Evaluation Workflow

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound is a novel Ca2+ sensitizer with a promising pharmacological profile for the treatment of heart failure. Its ability to enhance myocardial contractility without significantly increasing heart rate or intracellular Ca2+ concentration distinguishes it from currently available inotropic agents. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound and other Ca2+ sensitizers in cardiovascular disease. Further studies are warranted to fully elucidate its long-term efficacy and safety in preclinical and clinical settings.

References

- 1. A novel cardiotonic agent this compound acts as a Ca++ sensitizer with no chronotropic activity in mammalian cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of this compound: a novel Ca2+ sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel Ca(2+) sensitizer with positive inotropic and no chronotropic action in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cardiotonic Agent SCH00013: A Potent Enhancer of the Frank-Starling Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SCH00013 is a novel cardiotonic agent that has demonstrated significant potential in enhancing cardiac contractility. Its primary mechanism of action is the sensitization of the cardiac myofilaments to calcium (Ca²⁺) in a sarcomere length-dependent manner, directly augmenting the Frank-Starling mechanism. This is complemented by a secondary action as a phosphodiesterase III (PDE3) inhibitor. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data from key experiments, detailed experimental protocols, and visualizations of the signaling pathways involved in the action of this compound. The information presented is intended to support further research and development of this promising compound for the treatment of heart failure.

Introduction: The Frank-Starling Mechanism and the Therapeutic Potential of this compound

The Frank-Starling mechanism is a fundamental principle of cardiac physiology, describing the intrinsic ability of the heart to increase its contractile force in response to an increase in venous return and subsequent end-diastolic volume.[1][2][3] This length-dependent activation of the myocardium ensures that cardiac output is matched to the volume of blood returning to the heart.[1][2][3] In heart failure, this mechanism is often impaired, leading to a diminished ability of the heart to respond to changes in preload.

This compound emerges as a promising therapeutic agent by directly targeting and enhancing this crucial physiological response. It is a novel Ca²⁺ sensitizer that exhibits a positive inotropic (contractility-enhancing) effect without significant chronotropic (heart rate-altering) activity.[4] A key characteristic of this compound is that its Ca²⁺ sensitizing effect is more pronounced at longer sarcomere lengths, which is the cellular basis of the Frank-Starling mechanism.[4] This suggests that this compound can amplify the heart's natural ability to increase contractility with increased filling, making it a potentially valuable therapeutic for conditions of cardiac insufficiency.

Core Mechanisms of Action

This compound enhances cardiac contractility through a dual mechanism of action:

-

Primary Mechanism: Sarcomere Length-Dependent Ca²⁺ Sensitization: The principal therapeutic effect of this compound is its ability to increase the sensitivity of the cardiac myofilaments, specifically the troponin complex, to calcium ions. This sensitization is more pronounced when the cardiac muscle fibers are stretched, as occurs with increased ventricular filling (preload). This directly translates to a more forceful contraction for a given intracellular Ca²⁺ concentration, thereby enhancing the Frank-Starling response.

-

Secondary Mechanism: Phosphodiesterase III (PDE3) Inhibition: this compound also exhibits inhibitory activity against phosphodiesterase III (PDE3).[5] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7][8][9] In cardiac myocytes, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban.[6][7][8][9] This results in increased intracellular Ca²⁺ concentration and enhanced contractility.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Effects of this compound on Cardiac Muscle Preparations

| Parameter | Species/Preparation | Concentration of this compound | Observation |

| Ca²⁺-induced force generation | Rabbit skinned cardiac muscle fibers | Not specified | Significant Ca²⁺ sensitizing effect at pH 7.2 to 7.4[4] |

| Sarcomere length dependency | Rabbit skinned cardiac muscle fibers | Not specified | Ca²⁺ sensitizing effect significant only at long sarcomere length[4] |

Table 2: In Vivo Hemodynamic Effects of this compound in Anesthetized Dogs

| Parameter | Dose of this compound (intravenous) | Observation |

| Maximum rate of rise in left ventricular pressure (LVdP/dtmax) | 0.3-10 mg/kg | Dose-dependent increase[10] |

| Heart Rate (HR) | 0.3-10 mg/kg | No change[10] |

| Blood Pressure | ≥ 3 mg/kg | Decrease[10] |

Table 3: In Vivo Hemodynamic Effects of this compound in Conscious Dogs

| Parameter | Dose of this compound (oral) | Observation |

| Maximum rate of rise in left ventricular pressure (LVdP/dtmax) | 1-10 mg/kg | Dose-dependent increase[10] |

| Heart Rate (HR) | 1-10 mg/kg | No change[10] |

Table 4: Bioavailability of this compound in Dogs

| Administration Route | Dose of this compound | AUC₀₋₂₄ ₕ (µg·h/mL) |

| Oral | 3 mg/kg | 15.3 ± 2.0[10] |

| Intravenous | 3 mg/kg | 16.5 ± 2.1[10] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the effects of this compound.

Skinned Cardiac Fiber Assay for Ca²⁺ Sensitivity

This in vitro assay is crucial for directly assessing the effect of a compound on the Ca²⁺ sensitivity of the myofilaments, independent of sarcolemmal ion channels and intracellular Ca²⁺ handling.

Objective: To determine the effect of this compound on the force-pCa relationship in chemically skinned cardiac muscle fibers at varying sarcomere lengths.

Protocol Outline:

-

Preparation of Skinned Fibers:

-

Cardiac muscle tissue (e.g., from rabbit or guinea pig ventricles) is dissected into small bundles.

-

The sarcolemma is chemically permeabilized ("skinned") using a detergent such as Triton X-100. This removes the cell membrane's barrier function, allowing for direct control of the intracellular environment.

-

The skinned fiber bundles are then attached to a force transducer and a length controller.

-

-

Experimental Solutions:

-

A series of "relaxing" and "activating" solutions with varying free Ca²⁺ concentrations (expressed as pCa, the negative logarithm of the molar Ca²⁺ concentration) are prepared.

-

These solutions contain ATP as the energy source, a Ca²⁺ buffer (e.g., EGTA), and other components to mimic the intracellular milieu.

-

This compound is added to the experimental solutions at the desired concentrations.

-

-

Experimental Procedure:

-

The skinned fiber is initially bathed in a relaxing solution (low Ca²⁺) to establish a baseline passive tension.

-

The sarcomere length is adjusted to a desired value (e.g., a "short" and a "long" length to mimic different preload conditions).

-

The fiber is then sequentially exposed to activating solutions with increasing Ca²⁺ concentrations (decreasing pCa values), and the steady-state isometric force at each pCa is recorded.

-

This procedure is repeated in the presence and absence of this compound.

-

-

Data Analysis:

-

The force generated at each pCa is normalized to the maximum force to construct a force-pCa relationship curve.

-

The pCa₅₀ value (the pCa at which 50% of the maximum force is generated) is determined. A leftward shift in the force-pCa curve and a decrease in the pCa₅₀ value indicate an increase in Ca²⁺ sensitivity.

-

The experiment is performed at different sarcomere lengths to assess the length-dependent effect of this compound.

-

In Vivo Hemodynamic Assessment in a Canine Model

This in vivo protocol allows for the evaluation of the cardiovascular effects of this compound in a whole-animal model, providing insights into its integrated physiological effects.

Objective: To measure the effects of intravenous and oral administration of this compound on key hemodynamic parameters in anesthetized and conscious dogs.

Protocol Outline:

-

Animal Preparation (Anesthetized Model):

-

Beagle dogs are anesthetized with an appropriate anesthetic agent.

-

A catheter is inserted into the left ventricle via a carotid or femoral artery for the measurement of left ventricular pressure (LVP).

-

A catheter is placed in a femoral artery to monitor systemic blood pressure.

-

A catheter is inserted into a femoral vein for drug administration.

-

Heart rate (HR) is derived from the LVP signal or an electrocardiogram (ECG).

-

-

Hemodynamic Measurements:

-

Baseline hemodynamic parameters, including LVP, the maximum rate of rise of LVP (LVdP/dtmax), HR, and blood pressure, are recorded.

-

This compound is administered intravenously in a dose-escalating manner.

-

Hemodynamic parameters are continuously monitored and recorded after each dose.

-

-

Oral Bioavailability Study (Conscious Model):

-

Dogs are trained to lie quietly for oral drug administration and blood sampling.

-

A baseline blood sample is collected.

-

This compound is administered orally.

-

Serial blood samples are collected at predetermined time points.

-

Plasma concentrations of this compound are determined using a suitable analytical method (e.g., high-performance liquid chromatography).

-

The area under the plasma concentration-time curve (AUC) is calculated to determine bioavailability.

-

Hemodynamic parameters are also monitored in parallel in conscious, chronically instrumented animals.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Dual mechanism of action of this compound.

Caption: Workflow for skinned cardiac fiber assay.

Conclusion

This compound represents a promising therapeutic candidate for heart failure by virtue of its unique mechanism of action. Its ability to enhance the Frank-Starling mechanism through sarcomere length-dependent Ca²⁺ sensitization offers a targeted approach to improving cardiac contractility in a physiologically relevant manner. The additional mild positive inotropic effect from PDE3 inhibition may provide further therapeutic benefit. The comprehensive data and protocols presented in this technical guide are intended to facilitate further investigation into the clinical potential of this compound and similar compounds in the management of cardiovascular disease.

References

- 1. usbio.net [usbio.net]

- 2. Probing the calcium-induced conformational transition of troponin C with site-directed mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Effects of propranolol on myocardial oxygen consumption, substrate extraction, and haemodynamics in hypertrophic obstructive cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The low-affinity Ca2(+)-binding sites in cardiac/slow skeletal muscle troponin C perform distinct functions: site I alone cannot trigger contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutation of the high affinity calcium binding sites in cardiac troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

In-Depth Technical Guide: Inotropic and Chronotropic Effects of SCH00013

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SCH00013 is a novel cardiotonic agent that has demonstrated significant potential in the management of heart failure. It acts as a Ca2+ sensitizer, enhancing myocardial contractility (a positive inotropic effect) without a corresponding increase in heart rate (a lack of chronotropic effect). This unique pharmacological profile distinguishes it from many existing inotropic agents, which often carry the burden of arrhythmogenic risks associated with increased heart rate. This technical guide provides a comprehensive overview of the inotropic and chronotropic effects of this compound, detailing the experimental protocols used to elucidate its mechanism of action and presenting the quantitative data in a clear, structured format.

Core Mechanism of Action: Calcium Sensitization

This compound exerts its primary effect by increasing the sensitivity of the cardiac myofilaments to calcium. This means that for a given intracellular calcium concentration, this compound enables a more forceful contraction of the heart muscle. This mechanism is particularly advantageous as it does not involve an increase in intracellular calcium levels, a factor often linked to cardiac arrhythmias and increased myocardial oxygen demand. The Ca2+ sensitizing effect of this compound is notably dependent on the sarcomere length, with a more pronounced effect observed at longer sarcomere lengths, suggesting an enhancement of the Frank-Starling mechanism.

Quantitative Data on Inotropic and Chronotropic Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Hemodynamic Effects of Intravenous this compound in Canine Models

| Animal Model | Dose (mg/kg, i.v.) | Inotropic Effect | Chronotropic Effect | Citation |

| Normal Dogs | > 0.3 | Positive | No effect | [1] |

| Heart Failure Dogs | > 1.0 | Positive | No effect | [1] |

Table 2: In Vitro Inotropic Effects of this compound on Isolated Cardiac Tissues

| Tissue Preparation | Species | Concentration (M) | Inotropic Effect (% of max isoproterenol response) | Citation |

| Ventricular Muscle | Dog | 10⁻⁶ - 10⁻⁴ | Concentration-dependent increase | [2] |

| 10⁻⁴ | 38% | [2] | ||

| Ventricular Muscle | Rabbit | 10⁻⁶ - 10⁻⁴ | Concentration-dependent increase | [2] |

| 10⁻⁴ | 29% | [2] |

Table 3: Effects of this compound on Isolated Rabbit Cardiomyocytes and Atria

| Preparation | Parameter Measured | Concentration (M) | Observation | Citation |

| Indo-1 Loaded Ventricular Cardiomyocytes | Systolic Cell Shortening | 10⁻⁴ | 52% increase | [2] |

| Systolic Fluorescence Ratio | 10⁻⁴ | 15% increase (insignificant) | [2] | |

| Right Atria | Beating Rate | - | No alteration | [2] |

Experimental Protocols

Skinned Cardiac Muscle Fiber Assay for Calcium Sensitization

This assay directly measures the effect of this compound on the force of contraction at varying calcium concentrations in demembranated cardiac muscle fibers.

-

Tissue Preparation: Small bundles of cardiac muscle are dissected from rabbit ventricles.

-

"Skinning" Procedure: The sarcolemma (cell membrane) is chemically removed using a detergent, typically Triton X-100. This allows for direct experimental control of the intracellular environment.

-

Experimental Setup: A single skinned fiber is mounted between a force transducer and a motor. The sarcomere length is adjusted and monitored.

-

Solutions: The fiber is bathed in a series of solutions with precisely controlled concentrations of Ca²⁺, ATP, and other essential ions. The pH of the solutions is also varied (e.g., from 6.2 to 7.4) to assess the effect of acidosis.

-

Data Acquisition: The force of contraction generated by the fiber is measured at different Ca²⁺ concentrations in the presence and absence of this compound.

-

Analysis: The force-pCa (-log[Ca²⁺]) relationship is plotted to determine the Ca²⁺ sensitivity (pCa₅₀, the pCa at which 50% of the maximal force is achieved). A leftward shift in this curve in the presence of this compound indicates a Ca²⁺ sensitizing effect.

In Vivo Canine Model of Pacing-Induced Heart Failure

This model is used to evaluate the hemodynamic effects of this compound in a clinically relevant setting of heart failure.

-

Model Creation: Healthy dogs are surgically implanted with a pacemaker. Rapid ventricular pacing is applied for several weeks to induce a state of congestive heart failure, characterized by reduced ejection fraction and cardiac dilation.

-

Instrumentation: Prior to the experiment, the animals are instrumented for hemodynamic monitoring. This typically includes the placement of catheters to measure left ventricular pressure (for dP/dtmax, an index of contractility), cardiac output, and heart rate.

-

Drug Administration: this compound is administered intravenously at escalating doses.

-

Data Collection: Hemodynamic parameters are continuously recorded before and after drug administration.

-

Analysis: The changes in dP/dtmax (inotropic effect) and heart rate (chronotropic effect) are analyzed to determine the dose-response relationship of this compound.

Isolated Cardiomyocyte Contraction and Calcium Transient Measurement

This protocol assesses the effect of this compound at the single-cell level.

-

Cell Isolation: Ventricular cardiomyocytes are isolated from rabbit hearts via enzymatic digestion (e.g., with collagenase).

-

Fluorescent Dye Loading: The isolated cardiomyocytes are loaded with a calcium-sensitive fluorescent dye, such as Indo-1.

-

Experimental Setup: The cells are placed on the stage of an inverted microscope equipped for simultaneous measurement of cell length (via video edge detection) and intracellular calcium concentration (via fluorescence spectrophotometry).

-

Data Acquisition: The cells are electrically stimulated to contract, and the changes in cell length (shortening) and the Indo-1 fluorescence ratio (indicative of intracellular calcium transients) are recorded in the presence and absence of this compound.

-

Analysis: The amplitude and kinetics of cell shortening and calcium transients are compared to determine if the inotropic effect of this compound is associated with an alteration in intracellular calcium handling.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cardiac Myocytes

Caption: Mechanism of this compound enhancing myofilament Ca²⁺ sensitivity.

Experimental Workflow for In Vivo Canine Heart Failure Model

Caption: Workflow for evaluating this compound in a canine heart failure model.

Logical Relationship of this compound's Effects

Caption: Logical flow from this compound's mechanism to its cardiac effects.

References

- 1. This compound, a novel Ca(2+) sensitizer with positive inotropic and no chronotropic action in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel cardiotonic agent this compound acts as a Ca++ sensitizer with no chronotropic activity in mammalian cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Data on SCH00013 for Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH00013 is a novel cardiotonic agent investigated for its potential therapeutic application in heart failure. Early preclinical studies have characterized it as a calcium sensitizer with a secondary, moderate cAMP-dependent mechanism at higher concentrations. This technical guide provides an in-depth overview of the initial preclinical data, focusing on quantitative findings, detailed experimental methodologies, and the proposed signaling pathways of this compound.

Core Mechanism of Action

This compound primarily enhances cardiac contractility by increasing the sensitivity of the myocardial contractile apparatus to calcium.[1][2] This mechanism is distinct from traditional inotropes that increase intracellular calcium concentration, thereby potentially avoiding adverse effects associated with calcium overload.[1] At higher concentrations, this compound also exhibits weak phosphodiesterase III (PDE III) inhibitory activity, contributing to a modest increase in intracellular cAMP.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies on this compound.

Table 1: Inotropic Effects of this compound in Isolated Cardiac Muscle

| Species | Preparation | Concentration (M) | Positive Inotropic Effect (% of Isoproterenol Max) | Citation |

| Dog | Ventricular Muscle | 10⁻⁴ | 38% | [1] |

| Rabbit | Ventricular Muscle | 10⁻⁴ | 29% | [1] |

Table 2: Effects of this compound on Isolated Rabbit Ventricular Cardiomyocytes

| Parameter | Concentration (M) | Effect | Citation |

| Systolic Cell Shortening | 10⁻⁴ | 52% increase above baseline | [1] |

| Systolic Fluorescence Ratio (Indo-1) | 10⁻⁴ | 15% increase above control (insignificant) | [1] |

Table 3: In Vivo Hemodynamic Effects of this compound in a Canine Model of Heart Failure

| Model | Dose (mg/kg, i.v.) | Effect | Citation |

| Normal Dogs | > 0.3 | Positive inotropic effect | |

| Heart Failure Dogs | > 1 | Positive inotropic effect with no chronotropic action |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isolated Ventricular Muscle Preparation and Inotropic Studies

-

Animal Models: Adult mongrel dogs and New Zealand White rabbits were used.

-

Tissue Isolation: The hearts were rapidly excised and ventricular papillary muscles or trabeculae were dissected in a Krebs-Henseleit solution.

-

Experimental Setup: The muscle preparations were mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. The muscles were electrically stimulated to contract at a fixed frequency (e.g., 1 Hz).

-

Data Acquisition: Isometric tension was measured using a force-displacement transducer. The positive inotropic effects of this compound were assessed in a concentration-dependent manner and compared to the maximal response induced by isoproterenol. Bupranolol was used to block β-adrenergic receptors.

Isolation and Study of Ventricular Cardiomyocytes

-

Cell Isolation: Rabbit ventricular myocytes were isolated using a Langendorff perfusion system with an enzymatic digestion protocol. The heart was retrogradely perfused with a calcium-free buffer followed by a collagenase-containing solution to dissociate the cells.

-

Intracellular Calcium Measurement: The isolated cardiomyocytes were loaded with the fluorescent calcium indicator Indo-1 AM.

-

Experimental Procedure: The Indo-1 loaded cells were placed on a microscope stage and electrically stimulated. The fluorescence emission at two different wavelengths was recorded to determine the ratio of calcium-bound to calcium-free Indo-1, providing a measure of the intracellular calcium transient.

-

Cell Shortening Measurement: Simultaneously, cell shortening (contraction) was measured using a video-edge detection system.

-

Data Analysis: The relationship between the calcium transient and cell shortening was analyzed to determine the calcium sensitivity of the myofilaments.

Skinned Cardiac Muscle Fiber Experiments

-

Preparation: Rabbit cardiac muscle fibers were "skinned" using a detergent (e.g., Triton X-100) to remove the cell membranes, leaving the contractile apparatus intact and accessible to the bathing solution.

-

Experimental Setup: The skinned fibers were mounted between a force transducer and a motor to control fiber length.

-

Procedure: The fibers were bathed in solutions with varying, controlled concentrations of calcium to directly measure the force generated by the myofilaments at different calcium levels. The effect of this compound on the force-calcium relationship was then determined.

-

Sarcomere Length Dependence: The experiments were conducted at different sarcomere lengths to investigate if the calcium-sensitizing effect of this compound is dependent on the stretch of the muscle fiber.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The proposed signaling pathways for this compound's action in cardiac myocytes are illustrated below. The primary mechanism is the enhancement of myofilament calcium sensitivity, with a secondary contribution from weak PDE III inhibition at higher concentrations.

Caption: Proposed dual mechanism of action for this compound in heart failure.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures used in the preclinical evaluation of this compound.

Caption: Workflow for assessing inotropic effects in isolated cardiac muscle.

Caption: Workflow for cardiomyocyte isolation and calcium sensitivity studies.

Conclusion

The early preclinical data for this compound suggest a promising profile for a novel cardiotonic agent in the context of heart failure. Its primary mechanism as a calcium sensitizer offers a potential advantage over existing inotropes by enhancing contractility without significantly increasing intracellular calcium, which may mitigate the risk of arrhythmias and increased myocardial oxygen demand. The moderate cAMP-dependent effect at higher concentrations could provide additional inotropic support. Further investigation into the precise molecular interactions of this compound with the myofilament proteins and a more detailed characterization of its phosphodiesterase inhibitory profile are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Investigating the Cardiovascular Effects of SCH00013: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH00013 is a novel cardiotonic agent demonstrating significant potential for the treatment of congestive heart failure.[1][2][3] Its primary mechanism of action is the sensitization of myofibrillar proteins to calcium, leading to a positive inotropic effect without a significant increase in heart rate.[1][3] This is complemented by a secondary mechanism involving a modest increase in intracellular cyclic adenosine monophosphate (cAMP) through weak inhibition of phosphodiesterase III (PDE3).[1][3][4] Preclinical studies in various animal models have highlighted its favorable hemodynamic profile and high oral bioavailability, suggesting a promising therapeutic window.[2][3] This technical guide provides an in-depth overview of the cardiovascular effects of this compound, detailing its pharmacodynamics, mechanism of action, and the experimental protocols utilized in its evaluation.

Pharmacodynamic Effects of this compound

This compound exerts a potent and selective positive inotropic effect on cardiac muscle. This has been consistently demonstrated in both in vitro and in vivo models.

In Vitro Effects

In isolated cardiac muscle preparations, this compound induces a concentration-dependent increase in contractility. Notably, this positive inotropic effect is not accompanied by a significant change in heart rate (chronotropic effect), a desirable characteristic for a cardiotonic agent.[1][3]

Table 1: In Vitro Effects of this compound on Cardiac Function

| Parameter | Species | Preparation | Concentration Range | Key Findings | Reference |

| Inotropic Effect | Dog, Rabbit | Isolated Ventricular Muscles | 10⁻⁶ to 10⁻⁴ M | Concentration-dependent increase in contractile force. At 10⁻⁴ M, the positive inotropic effects were 38% and 29% of the maximal response to isoproterenol in dog and rabbit, respectively. | [1] |

| Rabbit | Indo-1 Loaded Ventricular Cardiomyocytes | 10⁻⁴ M | Increased systolic cell shortening by 52% above baseline. | [1] | |

| Chronotropic Effect | Rabbit | Isolated Right Atria | Up to 10⁻⁴ M | No alteration in the rate of beating. | [1] |

| Ca²⁺ Transients | Rabbit | Indo-1 Loaded Ventricular Cardiomyocytes | 10⁻⁴ M | Insignificant increase in the systolic fluorescence ratio (15% above control), indicating no major change in intracellular calcium concentration. | [1] |

| Stereoselectivity | Guinea Pig | Isolated Papillary Muscles | Not Specified | Enantiomers ((+)-SCH00013 and (-)-SCH00013) elicited an equipotent positive inotropic effect. | [4] |

| Guinea Pig | Isolated Right Atria | Not Specified | Both enantiomers had a modest negative chronotropic effect, with no significant difference between them. | [4] |

In Vivo Effects

In vivo studies in anesthetized and conscious dogs have corroborated the in vitro findings, demonstrating a significant improvement in cardiac contractility without an accompanying increase in heart rate.

Table 2: In Vivo Cardiovascular Effects of this compound in Dogs

| Parameter | Model | Administration | Dose Range | Key Findings | Reference |

| Left Ventricular Contractility (LVdP/dtmax) | Anesthetized Dogs | Intravenous | 0.3 - 10 mg/kg | Dose-dependent increase in LVdP/dtmax. | [2] |

| Conscious Dogs | Oral | 1 - 10 mg/kg | Dose-dependent increase in LVdP/dtmax. | [2] | |

| Heart Rate (HR) | Anesthetized and Conscious Dogs | Intravenous and Oral | 0.3 - 10 mg/kg | No change in heart rate. | [2] |

| Blood Pressure | Anesthetized Dogs | Intravenous | ≥ 3 mg/kg | Decrease in blood pressure at higher doses. | [2] |

| Bioavailability | Conscious Dogs | Oral vs. Intravenous | 3 mg/kg | Areas under the plasma concentration versus time curve (AUC₀₋₂₄ h) were nearly identical (Oral: 15.3 ± 2.0 µg·h/mL; IV: 16.5 ± 2.1 µg·h/mL), indicating high oral bioavailability. | [2] |

Mechanism of Action

The primary mechanism of action of this compound is the sensitization of the cardiac myofilaments to intracellular calcium. This means that for a given concentration of Ca²⁺, this compound enhances the force of contraction. This is a distinct mechanism from traditional inotropes like catecholamines and PDE3 inhibitors, which primarily increase intracellular Ca²⁺ levels and can be associated with adverse effects such as arrhythmias and increased myocardial oxygen consumption.[3]

At higher concentrations, this compound also exhibits weak PDE3 inhibitory activity, leading to a moderate increase in intracellular cAMP. This secondary mechanism may contribute to its overall inotropic effect.[1][3][4]

Signaling Pathway of this compound in Cardiomyocytes

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical evaluation of this compound.

In Vitro Studies: Isolated Cardiac Preparations

Objective: To determine the direct inotropic and chronotropic effects of this compound on cardiac muscle.

Experimental Workflow:

Protocol Details:

-

Tissue Preparation: Hearts are rapidly excised from euthanized animals (e.g., rabbits, dogs) and placed in cold, oxygenated Krebs-Henseleit solution. Ventricular papillary muscles or trabeculae are dissected for inotropic studies, and the right atrium is used for chronotropic studies.

-

Organ Bath Setup: The muscle preparations are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. The muscles are attached to a force transducer to record isometric contractions.

-

Stimulation: Ventricular preparations are typically stimulated electrically at a fixed frequency (e.g., 1 Hz).

-

Drug Administration: After an equilibration period, this compound is added to the organ bath in a cumulative concentration-response manner.

-

Data Acquisition: Contractile force and beating rate are continuously recorded.

In Vitro Studies: Isolated Cardiomyocytes

Objective: To investigate the cellular mechanism of action of this compound, including its effects on cell shortening and intracellular calcium.

Protocol Details:

-

Cardiomyocyte Isolation: Ventricular myocytes are isolated from animal hearts (e.g., rabbit) by enzymatic digestion using a Langendorff perfusion apparatus.

-

Calcium Imaging: Isolated cardiomyocytes are loaded with a fluorescent Ca²⁺ indicator, such as Indo-1.

-

Cell Shortening and Calcium Transient Measurement: The cells are placed on the stage of an inverted microscope equipped with a video-edge detection system and a spectrofluorometer. The cells are electrically stimulated, and cell shortening (a measure of contractility) and the Indo-1 fluorescence ratio (a measure of intracellular Ca²⁺) are simultaneously recorded.

-

Drug Application: this compound is added to the superfusion solution, and the effects on cell shortening and calcium transients are measured.

In Vivo Studies: Hemodynamic Assessment in Dogs

Objective: To evaluate the cardiovascular effects of this compound in a whole-animal model.

Protocol Details:

-

Animal Preparation: Beagle dogs are used in both anesthetized and conscious models.

-

Instrumentation:

-

Anesthetized Model: Animals are anesthetized, and catheters are placed in the left ventricle to measure pressure (for LVdP/dtmax), and in a femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

Conscious Model: For chronic studies, animals are surgically instrumented with pressure transducers and catheters and allowed to recover fully.

-

-

Drug Administration: this compound is administered either intravenously or orally.

-

Hemodynamic Monitoring: Key cardiovascular parameters, including left ventricular pressure, LVdP/dtmax, heart rate, and arterial blood pressure, are continuously monitored and recorded.

-

Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the plasma concentration of this compound and calculate pharmacokinetic parameters such as AUC.

Therapeutic Implications and Future Directions

The unique pharmacological profile of this compound, characterized by a potent, positive inotropic effect without significant chronotropy and high oral bioavailability, makes it a promising candidate for the treatment of congestive heart failure.[1][2][3] Its mechanism of action, primarily as a Ca²⁺ sensitizer, may offer advantages over existing therapies by improving cardiac efficiency without increasing the risk of calcium overload-related adverse events.[3] Further clinical investigation is warranted to establish the safety and efficacy of this compound in human patients with heart failure. The ability of this compound to prolong survival in a hamster model of cardiomyopathy further supports its therapeutic potential.[5]

References

- 1. Binding of calcium and magnesium to human cardiac troponin C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of Mg2+ on Ca2+ binding to cardiac troponin C in hypertrophic cardiomyopathy associated TNNC1 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiovascular hemodynamics in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. researchgate.net [researchgate.net]

Cellular Targets of SCH00013 in Cardiomyocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH00013 is a novel cardiotonic agent that has demonstrated a unique pharmacological profile, primarily characterized by its positive inotropic effects without significant chronotropic activity. This makes it a compound of interest for the potential treatment of heart failure. This technical guide provides a comprehensive overview of the known cellular targets of this compound in cardiomyocytes, detailing its mechanism of action, associated signaling pathways, and the experimental protocols used to elucidate these properties.

Primary Cellular Target: The Cardiac Myofilament

The principal cellular target of this compound in cardiomyocytes is the cardiac myofilament, where it functions as a Ca2+ sensitizer. This action increases the sensitivity of the contractile machinery to calcium, leading to a more forceful contraction for a given intracellular calcium concentration.

Mechanism of Action: Ca2+ Sensitization

This compound enhances the responsiveness of the troponin complex to calcium ions. While the precise binding site on the troponin complex has not been definitively elucidated in the available literature, Ca2+ sensitizers typically interact with components of this complex, such as troponin C, to stabilize the Ca2+-bound state. This stabilization facilitates the conformational changes necessary for the interaction of actin and myosin, thereby augmenting force production. The Ca2+ sensitizing effect of this compound is concentration-dependent, with positive inotropic effects observed in the range of 10⁻⁶ to 10⁻⁴ M[1].

Signaling Pathway: Myofilament Ca2+ Sensitization

Caption: Signaling pathway of this compound-induced myofilament Ca2+ sensitization.

Secondary Cellular Target: Phosphodiesterase III (PDE III)

At higher concentrations, this compound exhibits a secondary effect as a weak inhibitor of phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP)[2].

Mechanism of Action: PDE III Inhibition

By inhibiting PDE III, this compound leads to an accumulation of intracellular cAMP. In cardiomyocytes, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several key proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban. This results in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, contributing to a positive inotropic effect. Studies have shown that this compound and its enantiomers have an equipotent inhibitory effect on PDE III activity[2].

Signaling Pathway: PDE III Inhibition

Caption: Signaling pathway of this compound's PDE III inhibitory action.

Tertiary Effect: Modulation of Reactive Oxygen Species (ROS)

Some evidence suggests that this compound may influence the production of reactive oxygen species (ROS) in cardiomyocytes. While the precise mechanisms are not fully understood, alterations in ROS levels can impact calcium handling and myofilament function, potentially contributing to both the inotropic and arrhythmogenic properties of the compound.

Quantitative Data

| Parameter | Compound | Species/System | Effective Concentration | Observed Effect | Reference |

| Positive Inotropic Effect | This compound | Dog and Rabbit Ventricular Muscles | 10⁻⁶ to 10⁻⁴ M | Concentration-dependent increase in contractility | [1] |

| PDE III Inhibition | This compound (and its enantiomers) | In vitro assay | Not specified | Equipotent inhibitory effect | [2] |

Experimental Protocols

Assessment of Myofilament Ca2+ Sensitivity in Skinned Cardiac Fibers

This protocol is a generalized procedure based on standard methods for evaluating the effect of compounds on the pCa-force relationship.

1. Preparation of Skinned Cardiac Muscle Fibers:

-

Small bundles of cardiac muscle fibers are dissected from the desired cardiac tissue (e.g., rabbit papillary muscle).

-

The muscle fibers are chemically "skinned" by incubation in a solution containing a non-ionic detergent (e.g., Triton X-100). This procedure removes the cell membranes, allowing for direct control of the intracellular environment.

2. Experimental Apparatus:

-

A single skinned fiber or a small bundle is mounted between a force transducer and a length controller.

-

The preparation is immersed in a series of temperature-controlled bathing solutions with varying free Ca2+ concentrations (pCa).

3. Solutions:

-

Relaxing Solution (high pCa, e.g., pCa 9.0): Contains EGTA to chelate calcium, ATP, and magnesium.

-

Activating Solutions (varying pCa, e.g., pCa 6.5 to 4.5): Contain varying ratios of free Ca2+ to Ca2+-EGTA to achieve the desired pCa.

-

This compound-containing Solutions: Prepared by adding the desired concentrations of this compound to the activating solutions.

4. Experimental Procedure:

-

The sarcomere length of the fiber is set to a physiological level (e.g., 2.2 µm).

-

The fiber is first bathed in the relaxing solution to establish a baseline of zero force.

-

The fiber is then sequentially exposed to activating solutions with progressively decreasing pCa (increasing Ca2+ concentration) in the absence and presence of this compound.

-

The steady-state isometric force generated at each pCa is recorded.

5. Data Analysis:

-

The force at each pCa is normalized to the maximum force obtained at a saturating Ca2+ concentration (e.g., pCa 4.5).

-

A pCa-force relationship curve is generated by plotting the normalized force against the pCa.

-

The pCa50 (the pCa at which 50% of the maximum force is achieved) is determined for both control and this compound-treated fibers. A leftward shift in the curve and a decrease in the pCa50 value in the presence of this compound indicate an increase in myofilament Ca2+ sensitivity.

Caption: Experimental workflow for assessing myofilament Ca2+ sensitivity.

Phosphodiesterase (PDE) Activity Assay

This is a generalized protocol for determining the inhibitory effect of a compound on PDE III activity.

1. Preparation of Cardiac Homogenate:

-

Cardiac tissue is homogenized in a buffered solution and centrifuged to obtain a supernatant containing the PDE enzymes.

2. PDE Assay:

-

The assay is typically performed in a multi-well plate format.

-

Each well contains a reaction mixture including:

-

A buffered solution.

-

Radiolabeled cAMP (e.g., [³H]cAMP) as the substrate.

-

The cardiac homogenate as the source of PDE enzymes.

-

Varying concentrations of this compound or a vehicle control.

-

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific time.

-

The reaction is terminated by boiling or adding a stop solution.

3. Separation of Products:

-

The product of the reaction, radiolabeled 5'-AMP, is separated from the unreacted radiolabeled cAMP. This can be achieved using techniques such as anion-exchange chromatography or by using snake venom nucleotidase to convert the 5'-AMP to adenosine, which can then be separated.

4. Quantification:

-

The amount of radiolabeled product is quantified using liquid scintillation counting.

5. Data Analysis:

-

The PDE activity is calculated as the amount of cAMP hydrolyzed per unit time per milligram of protein.

-

The inhibitory effect of this compound is determined by comparing the PDE activity in the presence of the compound to the control.

-

An IC50 value (the concentration of this compound that inhibits 50% of the PDE III activity) can be calculated by plotting the percent inhibition against the log of the this compound concentration.

Conclusion

This compound exerts its primary cardiotonic effects in cardiomyocytes by acting as a Ca2+ sensitizer at the myofilament level. This leads to an increase in the force of contraction without a significant change in heart rate. At higher doses, a secondary mechanism involving weak inhibition of PDE III contributes to its positive inotropic properties through a cAMP-dependent pathway. The potential modulation of reactive oxygen species by this compound represents an area for further investigation to fully understand its complete pharmacological profile and therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued study of this and similar compounds in the context of cardiac muscle function.

References

- 1. A novel cardiotonic agent this compound acts as a Ca++ sensitizer with no chronotropic activity in mammalian cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation on this compound, a novel cardiotonic agent with Ca++ sensitizing action. 3rd communication: stereoselectivity of the enantiomers in cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cardiac Effects of SCH00013 Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cardiac effects of the enantiomers of SCH00013, a novel cardiotonic agent. The document synthesizes available data on its mechanism of action, and in vitro and in vivo effects, with a focus on the stereoselectivity of its enantiomers.

Executive Summary

This compound is a calcium-sensitizing agent that has demonstrated positive inotropic effects on the heart without significant chronotropic activity. A key finding in the study of this compound is the lack of stereoselectivity between its (+)- and (-)-enantiomers. Both enantiomers have been shown to be equipotent in their cardiac effects, including their primary mechanism of enhancing myofilament calcium sensitivity and their secondary weak inhibition of phosphodiesterase III (PDE III). This guide provides a comprehensive overview of the experimental data and methodologies used to characterize the enantiomers of this compound, offering valuable insights for researchers in cardiovascular drug development.

Mechanism of Action

The primary mechanism of action for this compound and its enantiomers is the sensitization of the cardiac myofilaments to calcium. This means that for a given concentration of intracellular calcium, this compound allows for a greater force of contraction. This effect is particularly significant at longer sarcomere lengths, suggesting that this compound may enhance the Frank-Starling mechanism of the heart.[1][2]

At higher concentrations, a secondary mechanism involving the inhibition of phosphodiesterase III (PDE III) contributes to its effects.[3] PDE III inhibition leads to an increase in intracellular cyclic AMP (cAMP), which can also contribute to a positive inotropic effect. However, the PDE III inhibitory action of this compound is described as weak.[2]

Caption: General workflow for in vitro characterization of this compound enantiomers.

In Vivo Studies

-

Anesthetized Dog Model:

-

Objective: To determine the hemodynamic effects of the enantiomers in a living organism.

-

Methodology: Dogs were anesthetized and instrumented for the measurement of key cardiovascular parameters. This typically involved the placement of catheters to measure left ventricular pressure (for LVdP/dtmax), heart rate, and arterial blood pressure. (+)- and (-)-SCH00013 were administered intravenously, and the resulting changes in these hemodynamic parameters were recorded and compared.

-

-

Normal and Heart Failure Dog Models:

-

Objective: To evaluate the efficacy of racemic this compound in both healthy and diseased states.

-

Methodology: A heart failure model was induced in dogs, often through rapid cardiac pacing. Both normal and heart failure dogs were administered intravenous doses of racemic this compound. The positive inotropic and chronotropic responses were then measured to determine the effective dose in each condition.

-

dot

Caption: General workflow for in vivo hemodynamic studies of this compound.

Conclusion

The comprehensive analysis of this compound and its enantiomers reveals a lack of stereoselectivity in their cardiac effects. Both the (+)- and (-)-enantiomers are equipotent in their ability to sensitize cardiac myofilaments to calcium, resulting in a positive inotropic effect without a significant change in heart rate. This is further supported by their equipotent weak inhibition of PDE III. These findings simplify the pharmacological profile of this compound, as the racemic mixture can be considered representative of the individual enantiomers' actions. For researchers and drug developers, this indicates that the development of a single enantiomer formulation may not offer any therapeutic advantage over the racemate. The unique profile of this compound as a calcium sensitizer with minimal chronotropic effects continues to make it an interesting compound for the potential treatment of heart failure.

References

- 1. Investigation on this compound, a novel cardiotonic agent with Ca++ sensitizing action. 2nd communication: in vivo cardiovascular effects and bioavailability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel Ca(2+) sensitizer with positive inotropic and no chronotropic action in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiovascular effects of verapamil enantiomer combinations in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SCH00013 in In Vivo Heart Failure Models

These application notes provide a comprehensive overview and detailed experimental protocols for the use of SCH00013, a novel Ca2+ sensitizer, in preclinical in vivo models of heart failure. This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents for cardiac dysfunction.

Introduction

This compound is a cardiotonic agent that enhances myocardial contractility primarily by increasing the sensitivity of myofilaments to calcium (Ca2+). Unlike many conventional inotropic agents that increase intracellular Ca2+ levels and can be associated with adverse effects such as arrhythmias and increased myocardial oxygen demand, this compound offers a potentially safer therapeutic profile. Studies have demonstrated its efficacy in improving cardiac function and prolonging survival in animal models of heart failure, making it a promising candidate for further investigation.

Mechanism of Action

This compound acts as a Ca2+ sensitizer. This means it enhances the contractile force of the heart muscle at a given concentration of intracellular calcium. It achieves this without significantly altering the influx of calcium into the cardiac cells. At higher concentrations, a moderate contribution from a cAMP-dependent mechanism may also be observed. This primary mechanism of action avoids the potential for calcium overload, which is a concern with other classes of inotropes.[1][2]

In Vivo Efficacy Data

A key study evaluated the long-term effects of this compound on the survival of hereditary cardiomyopathic BIO 14.6 hamsters, a well-established genetic model of heart failure.

| Treatment Group | Approximate Daily Dose | 50% Mortality (Days of Age) | Key Finding |

| Untreated Control | N/A | 392 | Baseline survival |

| This compound-Low | 1 mg/kg/day | 396 | No significant difference from control |

| This compound-High | 10 mg/kg/day | 445 | Significantly prolonged survival (p < 0.005)[3] |

In a separate study using anesthetized dogs, the acute hemodynamic effects of this compound were assessed.

| Administration Route | Dose Range | Primary Hemodynamic Effect |

| Intravenous | 0.3 - 10 mg/kg | Dose-dependent increase in LVdP/dtmax |

| Oral | 1 - 10 mg/kg | Dose-dependent increase in LVdP/dtmax[2] |

LVdP/dtmax: Maximum rate of rise in left ventricular pressure, an indicator of myocardial contractility.

Experimental Protocols

Long-Term Survival Study in a Genetic Model of Heart Failure

This protocol describes a chronic efficacy study to evaluate the effect of this compound on survival in a hamster model of hereditary cardiomyopathy.

Animal Model: Male hereditary cardiomyopathic BIO 14.6 hamsters. These hamsters have a genetic defect that leads to progressive cardiomyopathy and heart failure.[3]

Experimental Groups:

-

Control Group: Untreated animals receiving standard diet and water.

-

This compound Low-Dose Group: Animals receiving approximately 1 mg/kg/day of this compound.

-

This compound High-Dose Group: Animals receiving approximately 10 mg/kg/day of this compound.

Methodology:

-

Animal Acclimation: Acclimate male BIO 14.6 hamsters (e.g., starting at 223 days of age) to the housing conditions for at least one week.[3]

-

Group Allocation: Randomly assign animals to the different treatment groups.

-

Drug Administration: Administer this compound continuously via the drinking water.[3] The concentration of this compound in the water should be calculated based on the average daily water consumption and body weight of the hamsters to achieve the target daily dose.

-

Monitoring: Monitor the animals daily for general health and signs of distress. Record the date of death for each animal.

-

Data Analysis: Construct survival curves for each group and compare them using appropriate statistical methods (e.g., Kaplan-Meier analysis with a log-rank test). A p-value of < 0.05 is typically considered statistically significant.

Acute Hemodynamic Evaluation in a Canine Model

This protocol outlines an acute study to assess the immediate effects of this compound on cardiac contractility.

Animal Model: Anesthetized dogs.

Experimental Groups: Dose-escalation study design within the same animal where feasible, or separate groups for each dose.

Methodology:

-

Animal Preparation: Anesthetize the dogs and instrument them for hemodynamic monitoring, including the placement of a catheter in the left ventricle to measure pressure.

-

Baseline Measurement: Record baseline hemodynamic parameters, including heart rate, blood pressure, and LVdP/dtmax.

-

Drug Administration: Administer this compound either intravenously or orally at the desired doses (e.g., 0.3, 1, 3, 10 mg/kg).[2]

-

Hemodynamic Monitoring: Continuously record hemodynamic parameters after drug administration.

-

Data Analysis: Calculate the change from baseline in LVdP/dtmax and other parameters for each dose. Analyze the dose-response relationship.

Echocardiographic Assessment of Cardiac Function

For a more detailed assessment of cardiac remodeling and function during chronic treatment, echocardiography can be employed in the hamster model.

Methodology:

-

Imaging: Lightly anesthetize the hamsters and perform transthoracic echocardiography at baseline and at specified time points throughout the study.

-

Parameter Measurement: Acquire images in standard views (e.g., parasternal long-axis and short-axis) to measure:

-

Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).

-

Left Ventricular Ejection Fraction (LVEF).

-

Fractional Shortening (FS).

-

-

Data Analysis: Compare the changes in these parameters over time between the treatment and control groups to assess the impact of this compound on cardiac function and remodeling.

Conclusion

This compound has demonstrated significant potential as a novel therapeutic agent for heart failure in preclinical models. Its unique mechanism as a Ca2+ sensitizer, coupled with its proven efficacy in improving survival and cardiac contractility, warrants further investigation. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies to further elucidate the therapeutic benefits of this compound.

References

- 1. Cardiomyopathic Syrian hamster as a model of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation on this compound, a novel cardiotonic agent with Ca++ sensitizing action. 2nd communication: in vivo cardiovascular effects and bioavailability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiotonic agent this compound prolongs survival of cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SCH00013 in Isolated Langendorff Heart Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH00013 is a novel small molecule that has been identified as a Ca2+ sensitizer.[1][2] It exerts a positive inotropic effect on the myocardium without significant alteration of Ca2+ transients, indicating its mechanism of action is an increase in the sensitivity of the myofilaments to calcium.[1] Notably, this compound does not exhibit a positive chronotropic effect, making it a potentially valuable agent for studying and treating contractile dysfunction in heart failure.[1][2] These application notes provide a detailed protocol for utilizing this compound in an isolated Langendorff-perfused heart model, a valuable ex vivo tool for cardiovascular research.

Mechanism of Action